molecular formula C20H27OPS B12547651 Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)- CAS No. 843645-04-5

Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-

Cat. No.: B12547651
CAS No.: 843645-04-5
M. Wt: 346.5 g/mol
InChI Key: YABQPLFDVAIXDI-UHFFFAOYSA-N
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Description

Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is an organophosphorus compound characterized by the presence of a phosphine sulfide group. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dioxane, and may require UV irradiation to proceed efficiently . The reaction can be represented as follows:

(2-ethoxyethyl)bis(2-phenylethyl)phosphine+S(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide\text{(2-ethoxyethyl)bis(2-phenylethyl)phosphine} + \text{S} \rightarrow \text{(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide} (2-ethoxyethyl)bis(2-phenylethyl)phosphine+S→(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, where the phosphine sulfide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphine sulfides.

Scientific Research Applications

Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, exerts its effects involves the interaction of the phosphine sulfide group with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-phenylethyl)phosphine sulfide
  • Bis(2-phenylethyl)phosphine selenide
  • (2-ethoxyethyl)bis(2-phenylethyl)phosphine oxide

Uniqueness

Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different coordination behavior and stability, making it suitable for specialized applications in catalysis and material science .

Properties

CAS No.

843645-04-5

Molecular Formula

C20H27OPS

Molecular Weight

346.5 g/mol

IUPAC Name

2-ethoxyethyl-bis(2-phenylethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H27OPS/c1-2-21-15-18-22(23,16-13-19-9-5-3-6-10-19)17-14-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3

InChI Key

YABQPLFDVAIXDI-UHFFFAOYSA-N

Canonical SMILES

CCOCCP(=S)(CCC1=CC=CC=C1)CCC2=CC=CC=C2

Origin of Product

United States

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